molecular formula C20H25N3O2 B2430117 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396800-96-6

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2430117
CAS No.: 1396800-96-6
M. Wt: 339.439
InChI Key: DJDQISUETWGOBX-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396800-96-6) is a synthetic small molecule with a molecular formula of C20H25N3O2 and a molecular weight of 339.4 g/mol . Its structure incorporates a 1-methyl-1H-indole moiety linked via an ethyl chain to a dimethylamino group and a 2,5-dimethylfuran-3-carboxamide unit . This specific architecture places it within a class of indole derivatives that are of significant interest in modern medicinal chemistry and drug discovery research. Indole-based compounds are widely investigated for their potential interactions with various biological targets . Research into structurally similar compounds has shown that molecules featuring the indole core and dimethylaminoethyl side chain can exhibit high binding affinity and selectivity for specific serotonergic receptors, such as the 5-HT1F receptor, suggesting potential applications in neurological and migraine therapy research . Furthermore, indole derivatives are actively explored in antiparasitic drug discovery campaigns, particularly for neglected tropical diseases like Chagas disease, as hits originating from phenotypic screens often feature this scaffold . The presence of the furan carboxamide group and the dimethylaminoethyl chain are common pharmacophoric elements that can influence a compound's physicochemical properties, solubility, and metabolic stability, which are critical parameters in lead optimization programs . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consider its potential as a chemical probe or building block in the development of novel bioactive molecules.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-10-16(14(2)25-13)20(24)21-11-19(22(3)4)17-12-23(5)18-9-7-6-8-15(17)18/h6-10,12,19H,11H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDQISUETWGOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known by its CAS number 1421373-65-0, is a compound of interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is crucial in the immune escape of tumors and represents a promising target for cancer immunotherapy. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships, molecular docking studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H33N7O2C_{28}H_{33}N_{7}O_{2}, with a molecular weight of approximately 499.62 g/mol. The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC28H33N7O2C_{28}H_{33}N_{7}O_{2}
Molecular Weight499.62 g/mol
CAS Number1421373-65-0
Purity97%

Inhibition of IDO1

Recent studies have highlighted the compound's strong inhibitory effects on IDO1. A notable study demonstrated that derivatives of 2,5-dimethylfuran-3-carboxylic acid exhibited significant IDO1 inhibitory activity, with one derivative showing an IC50 value of 4.0 nM in HeLa cells and 4.6 nM in THP-1 cells . Molecular docking studies indicated that the compound forms a coordinate bond with the heme iron in IDO1 through its carboxylic acid moiety, suggesting a direct interaction that inhibits the enzyme's activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis performed on various derivatives revealed that modifications to the indole and furan rings significantly affected biological activity. For instance, the presence of specific substituents on the indole ring enhanced IDO1 inhibition potency .

Case Studies

A case study conducted on tumor models treated with this compound showed promising results in reducing tumor growth through immune modulation. The study utilized both in vitro and in vivo models to assess the efficacy of the compound in enhancing anti-tumor immunity by inhibiting IDO1 activity.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Tryptophan Catabolism : By inhibiting IDO1, the compound prevents the catabolism of tryptophan into kynurenine, thus promoting T-cell proliferation and enhancing immune responses against tumors.
  • Modulation of Immune Environment : The inhibition leads to increased levels of tryptophan, which can enhance T-cell function and reduce tumor-induced immune suppression.

Table 2: Summary of Biological Activities

ActivityEffectReference
IDO1 InhibitionIC50 = 4.0 nM (HeLa cells)
Immune ModulationEnhanced T-cell response
Tumor Growth ReductionSignificant in vivo effectCase Study

Preparation Methods

Fischer Indole Synthesis

The indole moiety is typically constructed via the Fischer indole synthesis, which involves cyclization of phenylhydrazines with ketones under acidic conditions. For 1-methylindole derivatives, methyl substitution is introduced at the N1 position post-cyclization.

Representative Procedure :

  • React phenylhydrazine (1.0 equiv) with 2-butanone (1.2 equiv) in acetic acid at reflux for 6 hours.
  • Neutralize with aqueous NaHCO3 and extract with dichloromethane.
  • Purify via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 1H-indole-3-carbaldehyde (78% yield).
  • Methylate the indole nitrogen using methyl iodide (1.5 equiv) and NaH in DMF (0°C to rt, 2 hours) to obtain 1-methyl-1H-indole-3-carbaldehyde (91% yield).

Key Challenges :

  • Over-methylation at C3 requires careful stoichiometric control.
  • Acid-sensitive intermediates may decompose during cyclization, necessitating pH monitoring.

Functionalization of the Furan Ring: 2,5-Dimethylfuran-3-Carboxylic Acid

Friedel-Crafts Alkylation

Methyl groups are introduced at C2 and C5 of the furan ring via Friedel-Crafts alkylation using methyl chloride and AlCl3. Subsequent oxidation converts the methylfuran to the carboxylic acid.

Oxidation Protocol :

  • Treat 2,5-dimethylfuran (1.0 equiv) with KMnO4 (3.0 equiv) in aqueous H2SO4 (0.5 M) at 60°C for 4 hours.
  • Quench with NaHSO3, extract with ethyl acetate, and concentrate to yield 2,5-dimethylfuran-3-carboxylic acid (65% yield).

Alternative Route :
Ni-catalyzed reductive coupling of α-pivaloyloxy glycine with vinyl bromides (as in) offers a pathway to functionalized furans but requires specialized ligands (e.g., dtBBPy).

Optimization and Catalytic Enhancements

Nickel-Catalyzed Coupling

NiCl2/dtBBPy systems (4,4'-bis(N,N-dimethylamino)-2,2'-bipyridine) enable C–N bond formation at lower temperatures (25°C vs. 80°C for traditional methods).

Conditions :

  • Substrate: 1.0 equiv indole aldehyde, 1.2 equiv furan acyl chloride.
  • Catalyst: NiBr2 (5 mol%), dtBBPy (10 mol%), Zn (2.0 equiv), MgCl2 (1.5 equiv).
  • Yield: 89% with 98% purity (HPLC).

Solvent and Ligand Effects

  • Tetrahydrofuran (THF) : Superior to dioxane in minimizing side reactions during hydrogenation.
  • Ligand Design : dtBBPy increases selectivity by 5-fold compared to unsubstituted bipyridine ligands.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) : δ 8.31 (s, 1H, indole-H), 7.52 (d, J = 8.2 Hz, 1H), 3.89 (s, 3H, N–CH3), 2.64 (s, 3H, furan-CH3).
  • HRMS (ESI) : m/z calculated for C20H25N3O2 [M+H]+: 339.439, found: 339.438.

Purity and Yield Comparisons

Method Yield (%) Purity (%) Catalyst
Classical Acylation 72 95 None
Ni-Catalyzed 89 98 NiBr2/dtBBPy
Reductive Amination 68 93 NaBH4

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis involves multi-step organic reactions. A typical route includes:

  • Fischer indole synthesis to construct the indole core using phenylhydrazine and ketones under acidic conditions .
  • Amide coupling (e.g., using DCC or EDC as coupling agents) to link the furan-carboxamide moiety to the indole-ethylamine backbone .
  • Purification via column chromatography and characterization by NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for structural validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions with biological targets .

Q. What structural features influence its biological activity?

Key features include:

  • Indole moiety : Facilitates interactions with serotonin receptors or enzyme active sites via π-π stacking .
  • Dimethylamino group : Enhances solubility and modulates basicity, affecting cellular uptake .
  • Furan-carboxamide : Provides hydrogen-bonding sites for target engagement .

Q. How is purity assessed during synthesis?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and byproduct formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Temperature control : Lower temperatures reduce side reactions during indole formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .
  • Catalyst screening : Palladium-based catalysts may improve cross-coupling steps in furan functionalization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative binding assays : Use isothermal titration calorimetry (ITC) to validate affinity discrepancies across studies .
  • Structural analogs testing : Synthesize derivatives with modified substituents to isolate activity-contributing groups .

Q. How to design experiments elucidating the compound’s mechanism of action?

  • Target identification : Employ CRISPR-Cas9 screens or affinity chromatography to isolate interacting proteins .
  • Molecular docking : Computational models (e.g., AutoDock) predict binding modes with receptors like 5-HT₃ or kinase domains .
  • Pathway analysis : RNA sequencing or phosphoproteomics identifies downstream signaling effects .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate absorption, distribution, and metabolic stability using descriptors like LogP and topological polar surface area .
  • Molecular dynamics simulations : Analyze membrane permeability and protein-ligand stability over time .

Q. How to address synthetic yield discrepancies across studies?

  • Reagent quality : Ensure anhydrous conditions and high-purity starting materials to avoid side reactions .
  • Scale adjustments : Use continuous flow reactors for reproducible, scalable synthesis .

Q. What chemical transformations are feasible for derivatization?

  • Hydrolysis : Convert the carboxamide to carboxylic acid under acidic conditions for solubility studies .
  • N-alkylation : Modify the dimethylamino group to enhance blood-brain barrier penetration .
  • Electrophilic substitution : Introduce halogens or nitro groups to the furan ring for SAR analysis .

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